4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol is an organic compound that features both an indazole and a catechol moiety. The indazole structure is known for its wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Vorbereitungsmethoden
The synthesis of 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol can be achieved through several methods. One approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Another method includes the reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods typically involve optimized synthetic schemes to ensure high yields and minimal byproducts.
Analyse Chemischer Reaktionen
4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to quinones under mild conditions.
Reduction: The indazole ring can be reduced under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include quinones, reduced indazole derivatives, and substituted catechols.
Wissenschaftliche Forschungsanwendungen
4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving catecholamines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The catechol group can chelate metal ions, affecting various enzymatic activities. The indazole moiety can interact with proteins and enzymes, inhibiting their function. These interactions can lead to the modulation of signaling pathways, particularly those involving oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol include other indazole derivatives and catechol-containing compounds. For example:
Indazole derivatives: Compounds like 1H-indazole-3-carboxylic acid and 2H-indazole-4-carboxylic acid share the indazole core but differ in their functional groups and biological activities.
Catechol-containing compounds: Catecholamines like dopamine and epinephrine contain the catechol moiety and are crucial in neurotransmission.
Eigenschaften
Molekularformel |
C14H13N3O2 |
---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
4-[(1H-indazol-6-ylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13N3O2/c18-13-4-1-9(5-14(13)19)7-15-11-3-2-10-8-16-17-12(10)6-11/h1-6,8,15,18-19H,7H2,(H,16,17) |
InChI-Schlüssel |
FOCLURCEJLBSGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)C=NN3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.